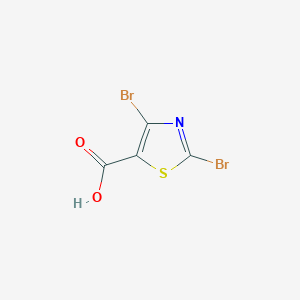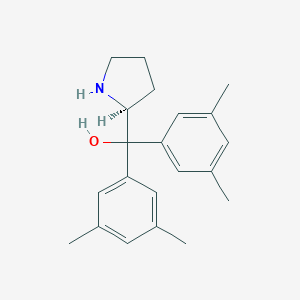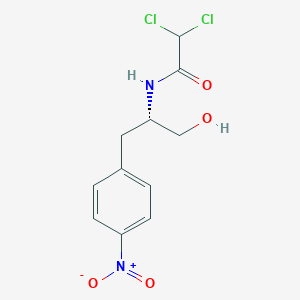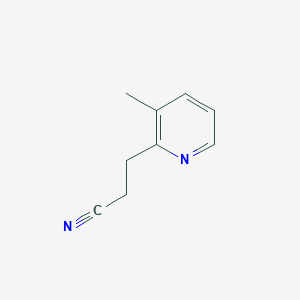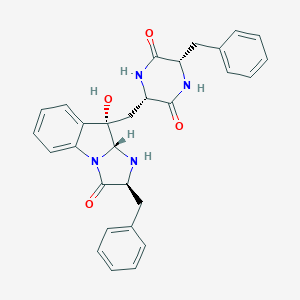![molecular formula C35H38ClNO3S B163361 2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 142147-67-9](/img/structure/B163361.png)
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Descripción general
Descripción
Dihydro montelukast is a potential impurity found in commercial montelukast preparations. Montelukast (sodium salt) is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Formulations containing montelukast are used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis.
Aplicaciones Científicas De Investigación
Pharmacology
Dihydromontelukast has been explored for its pharmacological applications, particularly as a leukotriene receptor antagonist. It’s used in the treatment of asthma and allergic rhinitis . Its efficacy in reducing infusion reactions in certain medical treatments has also been noted, providing a safer experience for patients undergoing therapies like daratumumab for multiple myeloma .
Biochemistry
In biochemistry, dihydromontelukast is recognized as a potential impurity in commercial montelukast preparations. Its interactions with other biochemicals can be studied to understand the metabolic pathways and the impact of impurities on drug efficacy and safety .
Medicine
Medically, dihydromontelukast’s parent compound, montelukast, is widely used for its anti-inflammatory and bronchoprotective properties. Research has focused on enhancing montelukast’s bioavailability and physico-chemical stability, which could also extend to its dihydro derivative .
Immunology
Dihydromontelukast may have implications in immunological studies due to its parent compound’s role in reducing inflammation and modulating immune responses. This could be particularly relevant in conditions where leukotrienes play a significant role .
Inflammation Research
The compound’s potential in inflammation research is significant, given the role of leukotrienes in inflammatory processes. Studies have suggested that montelukast, and by extension dihydromontelukast, could be effective in managing conditions characterized by inflammation .
Respiratory Diseases
Dihydromontelukast could be relevant in the study of respiratory diseases. Its parent compound is used in treating conditions like asthma and has been proposed as a potential therapeutic in COVID-19 due to its impact on leukotrienes, which are involved in lung pathologies .
Allergic Reactions
In the context of allergic reactions, dihydromontelukast could be studied for its effectiveness in treating conditions like allergic rhinitis. Montelukast has been shown to control symptoms effectively, suggesting a similar potential for its dihydro derivative .
Drug Delivery Systems
Finally, dihydromontelukast could be investigated for its role in novel drug delivery systems. The modification of montelukast molecules to enhance performance and patient compliance in drug formulations could also apply to dihydromontelukast .
Mecanismo De Acción
Target of Action
Dihydromontelukast, also known as Dihydro montelukast, is a potent and selective antagonist of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1 . This receptor is found in the human airway .
Mode of Action
Dihydromontelukast interacts with its target, the CysLT1 receptor, by inhibiting the binding of leukotriene D4 (LTD4), thereby preventing its effects . This interaction results in the reduction of bronchoconstriction and inflammation, which are key features of conditions like asthma .
Biochemical Pathways
The primary biochemical pathway affected by Dihydromontelukast is the leukotriene pathway. Leukotrienes, such as LTD4, are products of arachidonic acid metabolism and are known to play a significant role in the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .
Pharmacokinetics
The pharmacokinetics of Dihydromontelukast involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and extensively metabolized in the liver via the cytochrome P450 system, specifically CYP3A4, 2C8, and 2C9 . The drug is primarily excreted in the feces, with less than 0.2% found in the urine . The time to peak concentration for the drug is between 2 to 4 hours after administration .
Result of Action
The action of Dihydromontelukast results in bronchodilation and a reduction in inflammation. It has been documented that Dihydromontelukast can cause bronchodilation as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist .
Action Environment
The action, efficacy, and stability of Dihydromontelukast can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of Dihydromontelukast . Additionally, factors such as the patient’s age, liver function, and the presence of food can also impact the drug’s bioavailability .
Propiedades
IUPAC Name |
2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39)/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOIIAUGMZLCEO-JGCGQSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142147-67-9 | |
| Record name | Dihydromontelukast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142147679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROMONTELUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFE2Q6HPX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




